molecular formula C8H14O4 B078930 Ethyl 4-methoxy-2-methyl-3-oxobutanoate CAS No. 14966-69-9

Ethyl 4-methoxy-2-methyl-3-oxobutanoate

Cat. No.: B078930
CAS No.: 14966-69-9
M. Wt: 174.19 g/mol
InChI Key: ODDDUGHVGAOYKN-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2-methyl-3-oxobutanoate is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a characteristic ester-like odor. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-2-methyl-3-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the compound is produced by the esterification of 4-methoxy-2-methyl-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out at elevated temperatures, and the product is isolated by distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-methoxy-2-methyl-3-oxobutanoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: It is used in the synthesis of bioactive molecules that can be used as enzyme inhibitors or receptor agonists.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-2-methyl-3-oxobutanoate involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The compound can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Ethyl 4-methoxy-2-methyl-3-oxobutanoate is similar to other esters such as ethyl acetoacetate and ethyl 2-methylacetoacetate. its unique methoxy group at the 4-position imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals .

List of Similar Compounds

Properties

IUPAC Name

ethyl 4-methoxy-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-12-8(10)6(2)7(9)5-11-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDDUGHVGAOYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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